
3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound with the CAS Number: 97382-92-8 . It has a molecular weight of 181.66 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines . For instance, the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, results in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-6,11H,7-8H2;1H . This indicates the presence of a chlorine atom (Cl), a pyrrole ring (C4H4N), and a phenyl group (C6H5) in the molecule .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 181.66 .Wissenschaftliche Forschungsanwendungen
Electron Delocalization and Electrochemical Properties :
- The study by Hildebrandt, Schaarschmidt, and Lang (2011) on 2,5-diferrocenyl-1-phenyl-1H-pyrrole demonstrates significant electron delocalization within the pyrrole core system. This property is crucial for applications in electron transfer and electrochemical processes (Hildebrandt, Schaarschmidt, & Lang, 2011).
Corrosion Inhibition :
- Zarrouk et al. (2015) researched 1H-pyrrole-2,5-dione derivatives, showing their effectiveness as corrosion inhibitors for carbon steel. This indicates potential industrial applications of 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride in preventing material degradation (Zarrouk et al., 2015).
Crystallographic Analysis :
- Akkurt, Mohamed, Elremaily, Santoyo-González, and Albayati (2013) examined the crystal structure of a related compound, highlighting the molecular geometry and interactions that are fundamental for understanding the chemical properties of pyrrole derivatives (Akkurt et al., 2013).
Potential in Cancer Therapy :
- Kuznietsova et al. (2019) synthesized pyrrole derivatives as inhibitors of protein kinases like EGFR and VEGFR, showing promise in cancer therapy. This underscores the potential medicinal applications of this compound in treating malignancies (Kuznietsova et al., 2019).
Photoluminescent Materials :
- Beyerlein and Tieke (2000) explored conjugated polymers containing 2,5-dihydro-3,6-diphenylpyrrolo[3,4-c]pyrrole, exhibiting strong photoluminescence. This suggests the role of pyrrole derivatives in developing photoluminescent materials for electronic applications (Beyerlein & Tieke, 2000).
Antimicrobial Properties :
- Kumar, Kumar, and Nihana (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and evaluated their antimicrobial activity, indicating potential use in pharmaceuticals and biocides (Kumar, Kumar, & Nihana, 2017).
Luminescent Mechanism Study :
- Lei et al. (2018) synthesized 2,3,4,5-Tetraphenyl-1H-pyrrole, providing insights into its dual-state luminescent mechanism. This research is valuable for understanding the luminescent properties of pyrrole derivatives (Lei et al., 2018).
Absorption and Fluorescence in Soluble Polar Derivatives :
- Lun̆ák et al. (2011) studied the absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles, relevant for applications in optics and sensors (Lun̆ák et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenyl-2,5-dihydro-1H-pyrrole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-6,11H,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOUFNNNWFUJJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)
![2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2372384.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2372386.png)
![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)

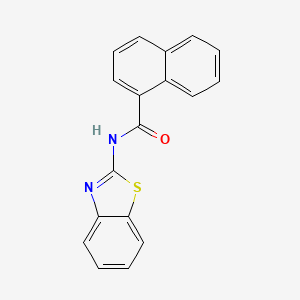
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)
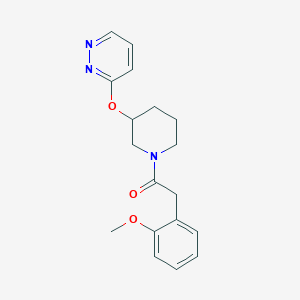
![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)
![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)
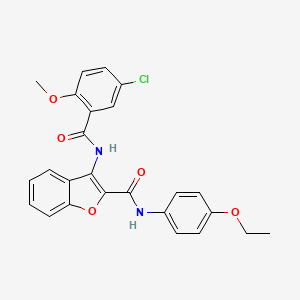
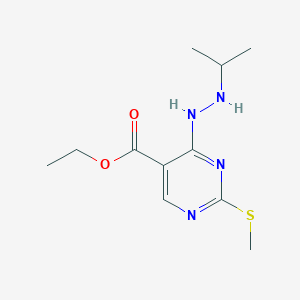
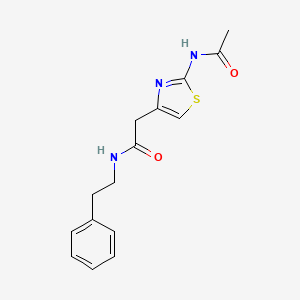
![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)